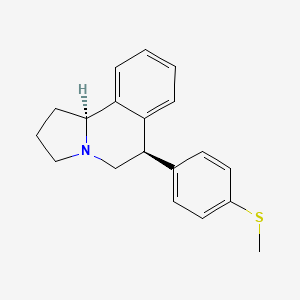

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

CAS No.: 103729-13-1

Cat. No.: VC1770971

Molecular Formula: C19H21NS

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103729-13-1 |

|---|---|

| Molecular Formula | C19H21NS |

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |

| Standard InChI | InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1 |

| Standard InChI Key | YVKDUIAAPBKHMJ-MOPGFXCFSA-N |

| Isomeric SMILES | CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24 |

| SMILES | CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |

| Canonical SMILES | CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Properties

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- perchlorate belongs to the larger class of pyrrolo[2,1-a]isoquinoline alkaloids. This compound is identified in chemical databases with PubChem CID 9952587 . It possesses a complex heterocyclic structure with specific stereochemistry at the 6R and 10bS positions. The molecular formula is C19H22ClNO4S, consisting of a hexahydropyrrolo[2,1-a]isoquinoline core with a 4-(methylthio)phenyl substituent at position 6, presented as a perchlorate salt .

The molecular weight of this compound is 395.9 g/mol as determined by computational chemistry methods . The parent compound without the perchlorate counterion is listed under CID 6336338, highlighting the salt nature of this particular chemical entity .

Stereochemistry and Isomerism

The (6R,10bS) stereochemical designation is crucial to the compound's identity and potential biological activity. This particular stereoisomer represents one of four possible stereoisomers given the two stereogenic centers. Its enantiomer, the (6S,10bR) isomer, is also documented in chemical databases (PubChem CID 146919) and is known by several synonyms including MCN-5652-Z-68 and MCN-5652X68 .

Stereochemistry plays a significant role in determining biological activity, as different stereoisomers can exhibit dramatically different pharmacological profiles despite having identical atomic connectivity.

Structural Identification Parameters

The compound can be unambiguously identified using several standardized chemical identifiers:

Table 1. Chemical Identifiers for (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline perchlorate

| Identifier Type | Value |

|---|---|

| IUPAC Name | (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid |

| InChIKey | PBALTVQMQFVDBV-VOMIJIAVSA-N |

| CAS Number | 109278-13-9 |

| Alternative Names | MCN-5652W68, UNII-2BB56N9061, 2BB56N9061 |

The compound's SMILES notation (CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24.OCl(=O)(=O)=O) provides a linear text representation of its chemical structure, with stereochemical information encoded using the @ symbol .

Chemical Relationships and Classification

Relationship to Natural Products

The pyrrolo[2,1-a]isoquinoline scaffold represents an important structural motif found in various natural alkaloids. While the specific compound under discussion is synthetic, it belongs to a class that includes natural products such as Crispine A . The structural similarity suggests potential for related bioactivities, though the specific (6R,10bS) stereoisomer must be evaluated independently.

Natural pyrrolo[2,1-a]isoquinoline alkaloids have been isolated from plant sources and have demonstrated diverse pharmacological activities including antidepressant, antiplatelet, antileukemic, and anticancer properties . These biological activities provide a foundation for understanding the potential therapeutic applications of synthetic derivatives like the (6R,10bS) isomer.

Core Structure Significance

The core pyrrolo[2,1-a]isoquinoline structure (C12H9N) represents the fundamental heterocyclic system upon which this compound is built . This bicyclic framework consists of a pyrrole ring fused to an isoquinoline unit, creating a rigid, planar aromatic system that serves as a privileged structure in medicinal chemistry.

The parent pyrrolo[2,1-a]isoquinoline core has a molecular weight of 167.21 g/mol and is assigned CAS number 234-92-4 . The specific compound under examination represents a partially hydrogenated derivative of this core structure, with additional functionalization and defined stereochemistry.

Synthetic Methodologies

General Synthetic Approaches

Several synthetic routes have been developed for constructing the pyrrolo[2,1-a]isoquinoline framework, which could be adapted for synthesizing the (6R,10bS)-6-(4-methylthio)phenyl derivative. These methodologies include:

-

Bischler-Napieralski cyclization

-

Pictet-Spengler cyclization

-

N-alkylation/acylation cyclization

-

Oxidative cyclization

These approaches provide versatile options for constructing the core structure with different substitution patterns and stereochemical outcomes.

Multicomponent Synthesis

A particularly efficient approach to pyrrolo[2,1-a]isoquinolines involves a one-pot three-component reaction utilizing isoquinoline, substituted bromoacetophenones, and activated acetylenic dipolarophiles in 1,2-epoxypropane as solvent . This methodology employs 1,3-dipolar cycloaddition as the key transformation:

-

Formation of isoquinolinium bromides

-

Generation of isoquinolinium N-ylides

-

1,3-dipolar cycloaddition with dipolarophiles

-

Rearrangement and dehydrogenation to yield the aromatic pyrrolo[2,1-a]isoquinoline system

While this approach may require further modifications to obtain the specific hexahydro derivative with the desired (6R,10bS) stereochemistry, it provides a foundation for constructing the core framework.

Stereochemical Control

Achieving the specific (6R,10bS) stereochemistry requires careful consideration of synthetic strategies. Asymmetric hydrogenation represents one viable approach for installing the desired stereochemistry . Alternative methods might include:

-

Stereoselective reductions

-

Asymmetric catalysis

-

Resolution of racemic mixtures

-

Utilization of chiral auxiliaries

Each method offers distinct advantages in terms of stereochemical control, yield, and scalability.

Biological and Pharmacological Properties

Structure-Activity Relationships

While specific biological data for the (6R,10bS)-6-(4-methylthio)phenyl-hexahydropyrrolo[2,1-a]isoquinoline perchlorate is limited in the available literature, insights can be drawn from the broader class of compounds. The basic pyrrolo[2,1-a]isoquinoline framework exhibits diverse biological activities, with substitution patterns and stereochemistry significantly influencing potency and selectivity.

The presence of the 4-(methylthio)phenyl substituent at position 6 likely contributes to specific receptor interactions, while the (6R,10bS) stereochemistry determines the three-dimensional orientation of pharmacophoric elements.

It should be emphasized that these potential applications require rigorous pharmacological evaluation of the specific (6R,10bS) isomer to confirm activity and establish structure-activity relationships.

Comparative Analysis with Related Compounds

Enantiomeric Comparison

The (6S,10bR) enantiomer of this compound (PubChem CID 146919) is also documented in chemical databases . This stereoisomer, known by several synonyms including MCN-5652-Z-68 and MCN-5652, likely exhibits different biological properties despite having identical connectivity.

Enantiomers typically interact differently with biological targets due to the inherent chirality of proteins and receptors. Comparing the activities of these enantiomers would provide valuable insights into the stereochemical requirements for biological activity.

Structural Analogs

Several structural modifications of the pyrrolo[2,1-a]isoquinoline scaffold have been investigated, including:

-

Variations in the degree of saturation (hexahydro vs. tetrahydro vs. fully aromatic)

-

Different substituents at position 6

-

Alternative stereochemical configurations

-

Different counterions for salt forms

Each modification offers opportunities for modulating physical properties, pharmacokinetics, and biological activities.

Analytical and Identification Methods

Spectroscopic Characterization

Several analytical techniques are essential for confirming the identity and purity of (6R,10bS)-6-(4-methylthio)phenyl-hexahydropyrrolo[2,1-a]isoquinoline perchlorate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structural connectivity and stereochemistry

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns

-

Infrared (IR) Spectroscopy: Identifies functional groups and confirms salt formation

-

X-ray Crystallography: Definitively establishes three-dimensional structure and absolute stereochemistry

Chromatographic Methods

Chromatographic techniques are crucial for assessing the purity and separating stereoisomers:

-

High-Performance Liquid Chromatography (HPLC): With appropriate chiral stationary phases for separating enantiomers

-

Gas Chromatography (GC): For volatile derivatives or decomposition products

-

Thin-Layer Chromatography (TLC): For rapid analysis and reaction monitoring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume